3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol
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Overview
Description
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is a chemical compound with the molecular formula C14H20ClNO and a molecular weight of 253.77 g/mol. It is known for its utility in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol typically involves the reaction of 3-chlorobenzyl chloride with 4,4-dimethyl-1-piperidine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(4,4-dimethyl-1-piperidinyl)phenylmethanol
- 3-Chloro-2-(4,4-dimethylpiperidin-1-yl)phenylmethanol
Uniqueness
3-Chloro-2-(4,4-dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is unique due to its specific structural features, such as the presence of the piperidine ring and the chloro substituent. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H22ClNO |
---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
1-[3-chloro-2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H22ClNO/c1-11(18)12-5-4-6-13(16)14(12)17-9-7-15(2,3)8-10-17/h4-6,11,18H,7-10H2,1-3H3 |
InChI Key |
CGVMUBYWLAQIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)N2CCC(CC2)(C)C)O |
Origin of Product |
United States |
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